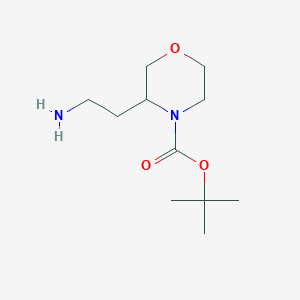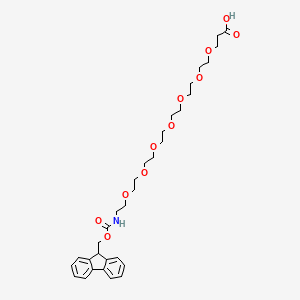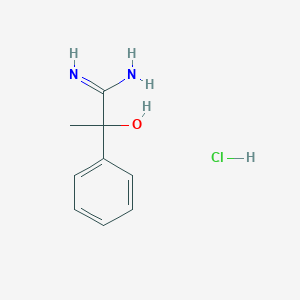![molecular formula C8H13N3 B1447601 (5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-7-yl)méthanamine CAS No. 1511147-55-9](/img/structure/B1447601.png)
(5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-7-yl)méthanamine
Vue d'ensemble
Description
The compound “(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine” is a chemical compound with the IUPAC name 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethylamine .
Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . Its boiling point is approximately 343.3±15.0 C at 760 mmHg . The molecular weight of the compound is 151.21 .Applications De Recherche Scientifique
Agent neuroprotecteur
Ce composé a été étudié pour son potentiel en tant qu’agent neuroprotecteur. Il peut contribuer à réduire les lésions neurotoxiques associées à l’anoxie ou à l’ischémie, des conditions qui surviennent souvent après des événements tels que les accidents vasculaires cérébraux, les arrêts cardiaques, l’hypoglycémie ou l’asphyxie périnatale . En modulant les systèmes de neurotransmetteurs ou en protégeant les structures neuronales des dommages, il pourrait être important dans le traitement des troubles neurologiques.
Activité antibactérienne
La recherche suggère que les dérivés de ce composé présentent une activité antibactérienne . Cela pourrait être particulièrement utile pour développer de nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes, répondant ainsi à un besoin crucial dans le domaine des maladies infectieuses.
Bloc de construction de la synthèse chimique
En raison de ses propriétés structurelles, le (5,6,7,8-tétrahydroimidazo[1,2-a]pyridin-7-yl)méthanamine sert de bloc de construction polyvalent dans la synthèse chimique . Il peut être utilisé pour créer une variété de molécules complexes pour des études pharmacologiques plus poussées ou des applications en science des matériaux.
Mécanisme D'action
Target of Action
The primary targets of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine are bacteria, specifically E. coli (Gram negative bacteria) and S. aureus (Gram positive bacteria) . These bacteria play a crucial role in various infections and diseases.
Mode of Action
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine interacts with its bacterial targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of the target bacteria, leading to their growth inhibition
Result of Action
The result of the action of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is the inhibition of bacterial growth, specifically E. coli and S. aureus . This leads to a decrease in the severity of the infections caused by these bacteria.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h2,4,7H,1,3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGPGNOWRZXMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511147-55-9 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)



![5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine](/img/structure/B1447530.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)




